N-(3-Cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
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Description
N-(3-Cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C22H20N6O3 and its molecular weight is 416.441. The purity is usually 95%.
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Scientific Research Applications
Insecticidal and Antibacterial Potential
- The compound has shown potential in insecticidal and antimicrobial activities. Specifically, its efficacy was tested against Pseudococcidae insects and selected microorganisms, demonstrating notable antibacterial potential (Deohate & Palaspagar, 2020).
Antitumor Activity
- Several studies have highlighted the antitumor properties of compounds closely related to N-(3-Cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide. For instance, a study found that specific derivatives demonstrated outstanding in vitro antitumor activity against HepG2 cell line, suggesting their potential use in cancer therapy (Fahim, Elshikh, & Darwish, 2019).
Synthesis and Characterization of Derivatives
- The compound's derivatives have been synthesized and characterized, exploring their potential in various biological applications. These derivatives include isoxazolines, pyrazoles, and pyrimidines, among others. Their structures were determined using various spectroscopic techniques, providing a foundation for further exploration of their biological activities (Bondock, Rabie, Etman, & Fadda, 2008).
Potential as Antimicrobial Agents
- Some of the synthesized derivatives have been evaluated for their antimicrobial properties. These evaluations have shown that certain derivatives exhibit significant antimicrobial activities, suggesting their potential use in treating microbial infections (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Use in Molecular Docking and DFT Studies
- Molecular docking and density functional theory (DFT) studies have been conducted on some derivatives. These studies help in understanding the interaction of these compounds with biological targets, thereby aiding in the design of more effective drugs (Rahmouni, Romdhane, Said, Guérineau, Touboul, & Jannet, 2014).
Exploration of Biological Activity
- The compound and its derivatives have been a focus of research exploring their diverse biological activities. This includes their use as potential agents in the treatment of cancer, as well as their roles in various biochemical processes (Zaki, Sayed, & Elroby, 2016).
Properties
IUPAC Name |
N-[5-cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c1-11-12(2)24-22(26-20(11)30)28-18(9-17(27-28)13-7-8-13)25-21(31)19(29)15-10-23-16-6-4-3-5-14(15)16/h3-6,9-10,13,23H,7-8H2,1-2H3,(H,25,31)(H,24,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEIOBZOPBVSCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3CC3)NC(=O)C(=O)C4=CNC5=CC=CC=C54)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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